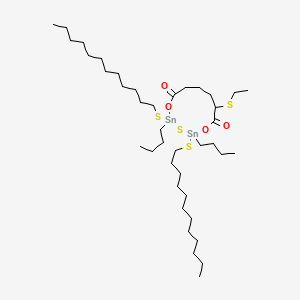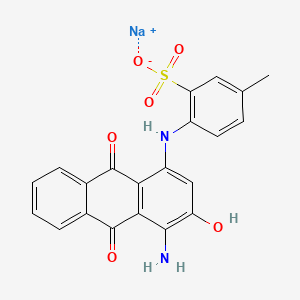
Sodium 4-((4-amino-9,10-dihydro-3-hydroxy-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-((4-amino-9,10-dihydro-3-hydroxy-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate is a complex organic compound with the molecular formula C21H15NO6S.Na. It is known for its unique chemical structure, which includes an anthracene core, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-((4-amino-9,10-dihydro-3-hydroxy-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate typically involves multiple steps, starting with the preparation of the anthracene derivative. The process includes:
Nitration: Introduction of nitro groups to the anthracene core.
Reduction: Conversion of nitro groups to amino groups.
Sulfonation: Introduction of sulfonate groups to the aromatic ring.
Neutralization: Conversion of the sulfonic acid to its sodium salt form.
Industrial Production Methods
Industrial production methods often involve large-scale batch processes, utilizing similar reaction steps but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-((4-amino-9,10-dihydro-3-hydroxy-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of amino groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce anthracene derivatives with hydroxyl groups .
Scientific Research Applications
Sodium 4-((4-amino-9,10-dihydro-3-hydroxy-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of Sodium 4-((4-amino-9,10-dihydro-3-hydroxy-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate involves its interaction with specific molecular targets and pathways. It can bind to DNA and proteins, affecting their function and leading to various biological effects. The compound’s ability to generate reactive oxygen species also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate
- Sodium 3,4-dihydroxy-9,10-dioxo-9,10-dihydro-anthracene-2-sulphinate
Uniqueness
Sodium 4-((4-amino-9,10-dihydro-3-hydroxy-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate is unique due to its specific substitution pattern on the anthracene core, which imparts distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
93940-50-2 |
|---|---|
Molecular Formula |
C21H15N2NaO6S |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
sodium;2-[(4-amino-3-hydroxy-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C21H16N2O6S.Na/c1-10-6-7-13(16(8-10)30(27,28)29)23-14-9-15(24)19(22)18-17(14)20(25)11-4-2-3-5-12(11)21(18)26;/h2-9,23-24H,22H2,1H3,(H,27,28,29);/q;+1/p-1 |
InChI Key |
YGJIKHLXGNXSOL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


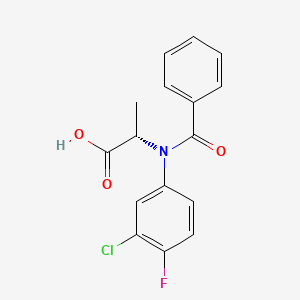
![[2-hydroxy-3-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]propyl]-trimethylazanium](/img/structure/B12699267.png)
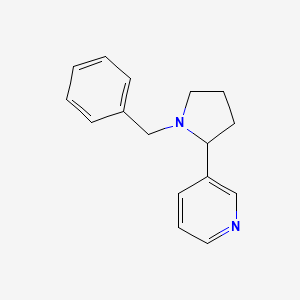
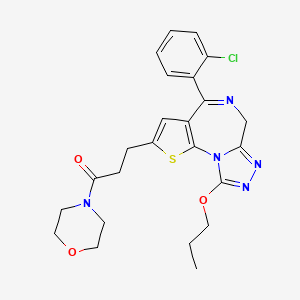
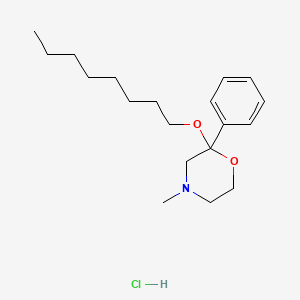
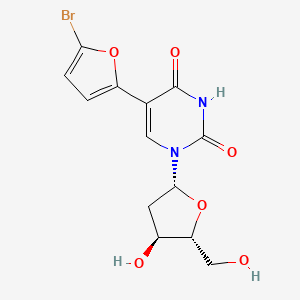
![Dodecyl 5-butyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate](/img/structure/B12699299.png)
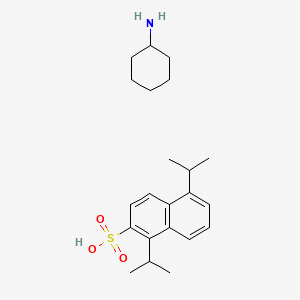
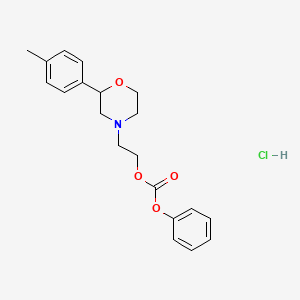
![1-Methyl-2-[3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide](/img/structure/B12699306.png)
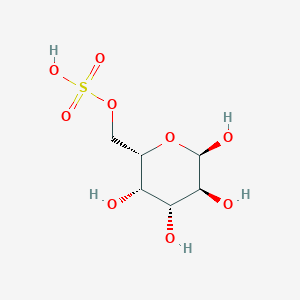
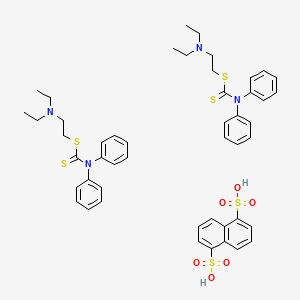
![1,3,3-trimethyl-2-[(E)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B12699322.png)
